5-(Ethylamino)naphthalen-1-ol
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Overview
Description
5-(Ethylamino)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylamino)naphthalen-1-ol typically involves the reaction of 1-naphthylamine with ethylamine under specific conditions. One common method involves the use of ethanol as a solvent and a dehydrating agent such as magnesium sulfate to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(Ethylamino)naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones, which are known for their biological activities.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the ethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amine derivatives
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
5-(Ethylamino)naphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-(Ethylamino)naphthalen-1-ol involves its interaction with various molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. The compound can also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler compound with two fused benzene rings.
1-Naphthylamine: A precursor in the synthesis of 5-(Ethylamino)naphthalen-1-ol.
Naphthoquinones: Oxidized derivatives of naphthalenes with significant biological activities.
Uniqueness
This compound is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
5-(ethylamino)naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-13-11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8,13-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDKHUCJTRYSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC2=C1C=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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